molecular formula C20H21FN4O B4753207 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea

Cat. No. B4753207
M. Wt: 352.4 g/mol
InChI Key: HRCCPGBJHFZBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea, also known as DMFU, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMFU belongs to the family of pyrazole-based urea derivatives, which have shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in inflammation and cancer growth. N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the inflammatory response. It also inhibits the activity of STAT3, a transcription factor that is involved in cancer cell growth and survival.
Biochemical and Physiological Effects
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also reduces the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and can be administered orally or intravenously. However, N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea has some limitations for lab experiments. It is a relatively new compound, and its full pharmacological profile is not yet known. It also has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in cancer therapy, either as a standalone treatment or in combination with other chemotherapeutic agents. Future research should focus on understanding the full pharmacological profile of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea, including its pharmacokinetics and pharmacodynamics, to determine its optimal use in clinical settings.
Conclusion
In conclusion, N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea is a promising compound that has shown potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory, anti-tumor, and anti-diabetic properties make it an attractive compound for further research. The synthesis of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea has been optimized, and its mechanism of action has been partially elucidated. Future research should focus on understanding the full pharmacological profile of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea and its potential use in clinical settings.

Scientific Research Applications

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to improve insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

1-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-13-4-6-16(7-5-13)12-25-15(3)19(14(2)24-25)23-20(26)22-18-10-8-17(21)9-11-18/h4-11H,12H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCCPGBJHFZBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-(4-fluorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea
Reactant of Route 3
Reactant of Route 3
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea
Reactant of Route 4
Reactant of Route 4
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea
Reactant of Route 5
Reactant of Route 5
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.